molecular formula C13H12N2OS B7473018 N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide

N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B7473018
M. Wt: 244.31 g/mol
InChI Key: UAGFASQRXKXCBW-UHFFFAOYSA-N
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Description

N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that features a thiazole ring, a phenyl group, and a cyclopropanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities and are integral in various pharmaceutical applications

Preparation Methods

The synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and cyclopropanecarboxamide groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-12(9-1-2-9)15-11-5-3-10(4-6-11)13-14-7-8-17-13/h3-9H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFASQRXKXCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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